molecular formula C10H13BrN6O4 B1258664 2-Amino-8-bromoadenosine CAS No. 81102-44-5

2-Amino-8-bromoadenosine

Cat. No.: B1258664
CAS No.: 81102-44-5
M. Wt: 361.15 g/mol
InChI Key: RLIGCODAPNURDC-UMMCILCDSA-N
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Description

2-Amino-8-bromoadenosine is a modified nucleoside derivative of adenosine, where the hydrogen atom at the 8th position of the purine ring is replaced by a bromine atom, and an amino group is added at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromoadenosine typically involves the bromination of 2-Aminoadenosine. One common method includes the use of bromine in an aqueous solution, followed by purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-bromoadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-8-azidoadenosine or 2-amino-8-thioadenosine can be formed.

    Oxidation Products: Oxidized derivatives of the purine ring.

    Hydrolysis Products: 2-Amino-8-bromopurine and ribose.

Scientific Research Applications

2-Amino-8-bromoadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-bromoadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and kinases, affecting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    8-Bromoadenosine: Similar in structure but lacks the amino group at the 2nd position.

    2-Aminoadenosine: Similar in structure but lacks the bromine atom at the 8th position.

    8-Bromo-2’-deoxyadenosine: A deoxyribonucleoside analog with similar modifications.

Uniqueness: 2-Amino-8-bromoadenosine is unique due to the presence of both the amino group at the 2nd position and the bromine atom at the 8th position. This dual modification enhances its ability to interact with nucleic acids and enzymes, making it a valuable tool in biochemical and pharmaceutical research .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-diamino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN6O4/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(20)4(19)2(1-18)21-8/h2,4-5,8,18-20H,1H2,(H4,12,13,15,16)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIGCODAPNURDC-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Br)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3N=C2Br)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559951
Record name 2-Amino-8-bromoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81102-44-5
Record name 2-Amino-8-bromoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81102-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-8-bromoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081102445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-8-bromoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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